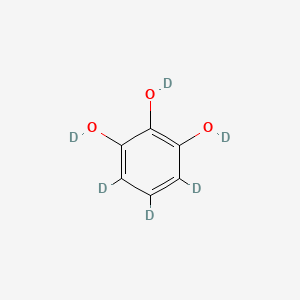
Pyrogallol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrogallol-d6, also known as 1,2,3-trihydroxybenzene-d6, is a deuterated form of pyrogallol. It is a white crystalline solid with the formula C6D6O3. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the non-deuterated pyrogallol. This isotopic substitution makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrogallol-d6 typically involves the deuteration of pyrogallol. One common method is the exchange reaction of pyrogallol with deuterium oxide (D2O) under acidic or basic conditions. The reaction is carried out by dissolving pyrogallol in D2O and heating the mixture to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and controlled reaction conditions to ensure complete deuteration. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions
Pyrogallol-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form purpurogallin-d6, a red-brown compound.
Reduction: The compound can be reduced to form 1,2,3-trihydroxycyclohexane-d6.
Substitution: this compound can undergo substitution reactions, such as esterification and etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic catalysts are often employed in esterification and etherification reactions.
Major Products
Oxidation: Purpurogallin-d6
Reduction: 1,2,3-Trihydroxycyclohexane-d6
Substitution: Various esters and ethers of this compound
科学的研究の応用
Pyrogallol-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.
Isotope Labeling Studies: this compound is used in studies involving isotope effects and reaction mechanisms.
Biological Research: The compound is used to study the metabolic pathways and interactions of pyrogallol in biological systems.
Industrial Applications: this compound is used in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
作用機序
The mechanism of action of Pyrogallol-d6 is similar to that of pyrogallol. It acts as a reducing agent and can undergo oxidation to form various products. The deuterium atoms in this compound do not significantly alter its chemical reactivity but provide distinct isotopic signatures that are useful in analytical studies.
類似化合物との比較
Similar Compounds
Pyrogallol (1,2,3-Trihydroxybenzene): The non-deuterated form of Pyrogallol-d6.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): A structurally similar compound with an additional carboxyl group.
Catechol (1,2-Dihydroxybenzene): A related compound with two hydroxyl groups.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and isotope labeling studies. Its chemical reactivity is similar to that of pyrogallol, but the isotopic substitution provides additional analytical advantages.
特性
分子式 |
C6H6O3 |
|---|---|
分子量 |
132.15 g/mol |
IUPAC名 |
1,2,3-trideuterio-4,5,6-trideuteriooxybenzene |
InChI |
InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3,7-9H/i1D,2D,3D/hD3 |
InChIキー |
WQGWDDDVZFFDIG-QMJYEYNKSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])O[2H])[2H] |
正規SMILES |
C1=CC(=C(C(=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


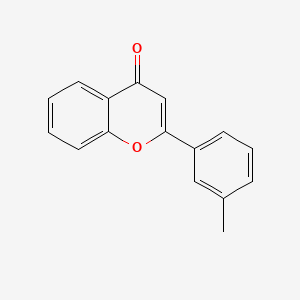

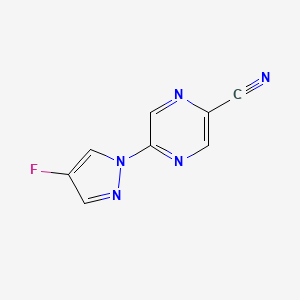
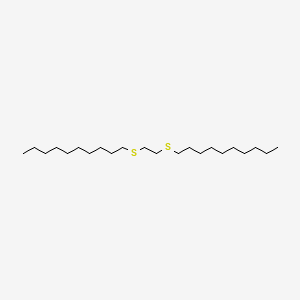
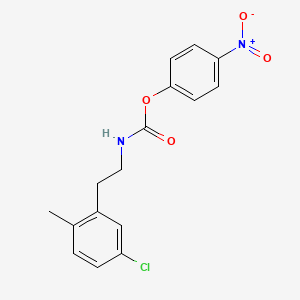

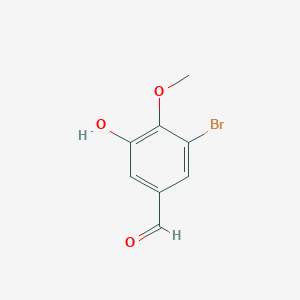
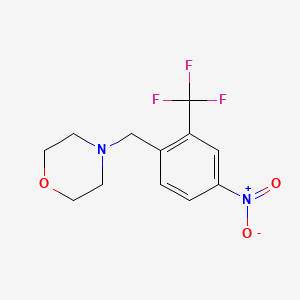

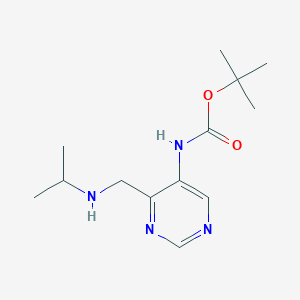
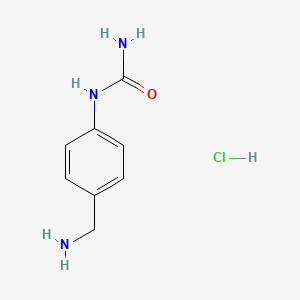
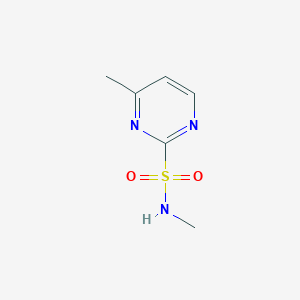
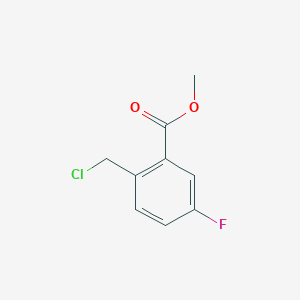
![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
